Ethyl[(4-fluorophenyl)(phenyl)methyl]amine
Overview
Description
Ethyl[(4-fluorophenyl)(phenyl)methyl]amine is an organic compound belonging to the class of aromatic amines. It is characterized by the presence of an ethyl group attached to a nitrogen atom, which is further bonded to a 4-fluorophenyl and a phenyl group. This compound is known for its strong pungent odor and is used in various applications, including as an intermediate in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a pesticide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl[(4-fluorophenyl)(phenyl)methyl]amine typically involves the reaction of 4-fluorobenzyl chloride with phenylmagnesium bromide to form 4-fluorophenyl(phenyl)methanol. This intermediate is then subjected to reductive amination with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride to yield the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl[(4-fluorophenyl)(phenyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: It can be reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Ethyl[(4-fluorophenyl)(phenyl)methyl]amine has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Chemical Synthesis and Characterization: Researchers study its reactions to understand chemical synthesis and characterization of functionalized molecules.
Solar Cell Applications: It has been used in the development of amine-based fullerenes for polymer solar cells, highlighting its potential in nano-structured organic solar cells.
Polymer Electrolytes Synthesis: It is involved in the synthesis of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes.
Medicinal Chemistry: It is explored for its potential cytotoxic effects against tumor cell lines, showcasing its relevance in medicinal chemistry and drug synthesis.
Mechanism of Action
The mechanism of action of Ethyl[(4-fluorophenyl)(phenyl)methyl]amine involves its interaction with various molecular targets and pathways. As an aromatic amine, it can participate in nucleophilic substitution reactions, forming covalent bonds with electrophilic centers in biological molecules. This interaction can lead to the modulation of enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
4-Fluorophenethylamine: Another aromatic amine with similar structural features but different functional groups.
Phenethylamine: A simpler aromatic amine lacking the fluorine substitution.
N-Phenyl-4-fluorobenzylamine: A compound with a similar structure but different substitution pattern
Biological Activity
Ethyl[(4-fluorophenyl)(phenyl)methyl]amine (EFPMA) is an organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of the biological activity of EFPMA, including its interactions with biological receptors, synthesis methods, and relevant case studies.
Chemical Structure and Properties
EFPMA is characterized by its amine functional group and a complex structure involving both fluorinated and phenyl groups. Its molecular formula includes carbon, hydrogen, fluorine, and nitrogen atoms, which contribute to its unique chemical behavior. The presence of the fluorine atom enhances its binding affinity for specific biological targets, particularly in neurological applications.
Dopamine Transporter Interaction
EFPMA has shown potential as a ligand for dopamine transporters, which are crucial in modulating dopaminergic signaling pathways. This interaction suggests possible applications in treating neurological disorders such as Parkinson's disease and depression. The fluorinated phenyl group increases the compound's selectivity and affinity for these receptors, making it a candidate for further pharmaceutical development.
Synthesis of Active Compounds
In medicinal chemistry, EFPMA has been utilized in the synthesis of various derivatives, including pyrrole derivatives through a one-pot reaction method. This approach has led to the formation of more active compounds with potential therapeutic applications. Additionally, EFPMA serves as an intermediate in the preparation of ortho-metalated primary phenethylamines, which can form complexes containing six-membered palladacycles.
Comparative Analysis with Similar Compounds
To understand EFPMA's unique properties better, a comparison with structurally similar compounds is useful:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
4-Fluorobenzylamine | Contains a fluorobenzene moiety | Simpler structure; lacks additional phenyl group |
Diphenylmethylamine | Two phenyl groups attached to a central carbon | Lacks fluorine; different electronic properties |
N,N-Dimethyl-4-fluorobenzamide | Contains a fluorinated benzamide structure | Amide functional group alters reactivity |
1-(4-Fluorophenyl)-N-methylmethanamine | Similar amine structure but with methyl substitution | Methyl group influences steric hindrance |
EFPMA stands out due to its combination of both fluorinated and phenolic functionalities, enhancing its biological activity compared to these similar compounds.
Research Findings
Recent studies have highlighted several aspects of EFPMA's biological activity:
Case Studies
Although specific case studies focusing solely on EFPMA are scarce, related research provides insights into the compound's potential therapeutic applications:
- Neurological Applications : Studies involving similar compounds suggest that modifications to the amine structure can enhance neuroprotective effects or reduce side effects associated with dopaminergic therapies .
- Synthesis Innovations : Innovations in synthetic chemistry have allowed for more efficient production of EFPMA derivatives, which may lead to novel therapeutic agents targeting various diseases .
Properties
IUPAC Name |
N-[(4-fluorophenyl)-phenylmethyl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN/c1-2-17-15(12-6-4-3-5-7-12)13-8-10-14(16)11-9-13/h3-11,15,17H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCISJPDGDUEJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C1=CC=CC=C1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601261140 | |
Record name | N-Ethyl-4-fluoro-α-phenylbenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601261140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019384-92-9 | |
Record name | N-Ethyl-4-fluoro-α-phenylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1019384-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Ethyl-4-fluoro-α-phenylbenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601261140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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